4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Dihydrofolate reductase inhibition Antifolate drug discovery Triazinobenzimidazole SAR

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 78650-16-5; C₁₀H₉N₅; MW 199.21) is a fused heterocyclic compound comprising a triazine ring annulated to a benzimidazole scaffold with a methyl substituent at the 4-position. This compound belongs to the s-triazino[1,2-a]benzimidazole chemotype, a class recognized for dihydrofolate reductase (DHFR) inhibitory activity and for serving as a versatile intermediate in medicinal chemistry programs targeting antifolate, anthelmintic, and anticancer applications.

Molecular Formula C10H9N5
Molecular Weight 199.217
CAS No. 78650-16-5
Cat. No. B2763092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine
CAS78650-16-5
Molecular FormulaC10H9N5
Molecular Weight199.217
Structural Identifiers
SMILESCC1=NC(=NC2=NC3=CC=CC=C3N12)N
InChIInChI=1S/C10H9N5/c1-6-12-9(11)14-10-13-7-4-2-3-5-8(7)15(6)10/h2-5H,1H3,(H2,11,13,14)
InChIKeyJYUMVHXSEQXABG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 78650-16-5): Core Identity and Procurement Context


4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine (CAS 78650-16-5; C₁₀H₉N₅; MW 199.21) is a fused heterocyclic compound comprising a triazine ring annulated to a benzimidazole scaffold with a methyl substituent at the 4-position [1]. This compound belongs to the s-triazino[1,2-a]benzimidazole chemotype, a class recognized for dihydrofolate reductase (DHFR) inhibitory activity and for serving as a versatile intermediate in medicinal chemistry programs targeting antifolate, anthelmintic, and anticancer applications [2]. The 4-methyl substitution distinguishes it from other 4-substituted analogs (e.g., phenyl, dimethyl, heterocyclic) by offering minimal steric bulk and distinct electronic properties that influence both synthetic derivatization potential and biological target engagement [3].

Why Generic 4-Substituted Triazinobenzimidazoles Cannot Replace 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine


Substitution at the 4-position of the triazinobenzimidazole core is a critical determinant of both biological potency and selectivity profile. The 4-methyl analog occupies a unique position within the structure-activity relationship (SAR) landscape: the 4,4-dimethyl congener achieves the highest DHFR inhibition in the series (IC₅₀ = 10.9 µM), while bulkier heterocyclic substituents (thiophene, pyrrole) confer anthelmintic activity superior to albendazole [1]. A simple methyl group at C-4 minimizes steric hindrance, preserves synthetic accessibility for downstream derivatization, and avoids the cytotoxicity sometimes associated with larger aromatic substituents [2]. Consequently, indiscriminate interchange with the unsubstituted core, the 4,4-dimethyl analog, or 4-aryl/heterocyclic derivatives risks loss of the intended pharmacological profile, altered metabolic stability, or introduction of uncharacterized off-target effects [3].

Quantitative Differentiation Evidence for 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine


DHFR Inhibitory Potency Gap: 4-Methyl Compound vs. Optimized 4,4-Dimethyl Analog

In the foundational DHFR inhibition study of this chemotype by Dolzhenko & Chui (2007), all tested 4-substituted triazinobenzimidazol-2-amines inhibited mammalian DHFR, but the 4,4-dimethyl derivative was the most potent with an IC₅₀ of 10.9 µM [1]. The 4-methyl analog (this compound) was among the series tested and exhibited measurable but lower DHFR inhibitory activity, consistent with SAR indicating that increased alkyl substitution at C-4 enhances enzyme engagement [1]. While the exact IC₅₀ for the 4-methyl compound was not separately reported, its activity places it within the active but sub-maximal potency tier of the series, making it a valuable scaffold for further optimization rather than the terminal candidate [2].

Dihydrofolate reductase inhibition Antifolate drug discovery Triazinobenzimidazole SAR

Selective Anthelmintic Activity of the Triazinobenzimidazole Class vs. Albendazole Standard

Anichina et al. (2023) demonstrated that triazinobenzimidazole derivatives bearing heterocyclic substituents at the 4-position exhibit significantly higher in vitro antinematodal efficiency than albendazole, the standard-of-care drug for trichinosis, at both 50 µg/mL and 100 µg/mL concentrations [1]. The most active compound in that series, 3c (thiophen-2-yl), achieved 58.41% larvicidal effect against Trichinella spiralis muscle larvae at 50 µg/mL after 24 h, while albendazole showed markedly lower efficacy [1]. Although the 4-methyl compound itself was not included in that particular anthelmintic panel, its core scaffold is identical to the tested chemotype, and the 4-methyl substitution provides a less lipophilic, synthetically more tractable entry point for generating analogs with optimized anthelmintic properties [2].

Antinematodal activity Trichinella spiralis Anthelmintic drug discovery

Physicochemical Drug-Likeness Profile: 4-Methyl Analog vs. In Silico Benchmarks

The 4-methyl compound has a molecular weight of 199.21 g/mol, a calculated XLogP3 of 2.4, 1 hydrogen bond donor, 4 hydrogen bond acceptors, a topological polar surface area (TPSA) of 69.1 Ų, and zero rotatable bonds [1]. These values fully comply with Lipinski's Rule of Five (MW < 500; HBD ≤ 5; HBA ≤ 10; logP ≤ 5) and Veber's oral bioavailability criteria (rotatable bonds ≤ 10; TPSA ≤ 140 Ų) [2]. By comparison, many 4-heterocyclic analogs (e.g., thiophene, pyrrole, pyridyl derivatives) exhibit higher molecular weights (typically 280–350 g/mol), increased logP values, and TPSA in the 81–97 Ų range, which may reduce oral absorption predictability [3]. The minimal steric profile and low molecular weight of the 4-methyl derivative favor superior permeability and solubility characteristics in early-stage screening cascades [3].

Drug-likeness Lipinski's rule of five ADME prediction

Cytotoxicity Selectivity: Non-Toxic Profile of the Triazinobenzimidazole Core

In the MTT cytotoxicity evaluation by Anichina et al. (2023), the triazinobenzimidazole derivatives 3a–f showed no cytotoxicity against normal fibroblast cells (3T3 and CCL-1) or cancer cell lines (MCF-7 breast adenocarcinoma, AR-230 chronic myeloid leukemia) across a concentration range of 1–250 µg/mL, with IC₅₀ values exceeding 100 µM in all tested lines [1]. This is consistent with earlier data from Hranjec et al. on 2-amino-4-heteryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles [2]. The absence of general cytotoxicity indicates that the anthelmintic activity of this chemotype is target-mediated rather than a consequence of non-specific toxicity [1]. While the 4-methyl compound was not directly tested in this panel, the conserved core scaffold and its even lower lipophilicity (XLogP3 = 2.4) suggest an equivalent or more favorable safety margin relative to the heterocyclic analogs [3].

Cytotoxicity screening Selectivity index Anthelmintic safety

Priority Application Scenarios for 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine Based on Evidence


Scaffold for Focused Antifolate Library Synthesis Targeting DHFR

The 4-methyl compound serves as a validated starting point for synthesizing focused libraries of DHFR inhibitors. The Dolzhenko & Chui (2007) study confirmed that the triazinobenzimidazole core engages mammalian DHFR, and the 4-methyl substitution provides a well-characterized baseline for SAR exploration [1]. Researchers can elaborate the 2-amino group, modify the benzimidazole ring, or further substitute at the 4-position to optimize potency, with the 4,4-dimethyl analog (IC₅₀ = 10.9 µM) serving as the benchmark for activity gains [1]. This scaffold is particularly relevant for antiparasitic DHFR programs targeting Trypanosoma brucei, where the amino-dihydrotriazine motif from cycloguanil has been successfully leveraged [2].

Lead Optimization Precursor for Anthelmintic Drug Discovery

The anthelmintic activity of the triazinobenzimidazole class, which exceeds albendazole at equivalent concentrations, positions the 4-methyl compound as an ideal precursor for generating novel anti-Trichinella agents [1]. Its low molecular weight (199.21 g/mol), favorable drug-likeness (TPSA 69.1 Ų, zero rotatable bonds), and non-cytotoxic core (IC₅₀ > 100 µM in multiple cell lines) provide an optimal starting point for structure-based optimization [2]. The 4-methyl group can be replaced with heterocyclic moieties (thiophene, pyrrole, pyridine) to achieve larvicidal efficacy up to 58.41% at 50 µg/mL, as demonstrated by compounds 3c and 3f in the Anichina et al. (2023) study [1].

Physicochemical Benchmarking Standard for Triazinobenzimidazole Library Design

The 4-methyl compound's minimal physicochemical profile (MW = 199.21; XLogP3 = 2.4; TPSA = 69.1 Ų) makes it an ideal benchmarking standard for assessing the ADME impact of structural modifications in triazinobenzimidazole series [1]. Because it fully satisfies Lipinski and Veber criteria with substantial margin, any subsequent analog can be directly compared to quantify the property cost of introducing bulkier or more lipophilic substituents [2]. This role is especially valuable in industrial medicinal chemistry settings where parallel library synthesis requires a consistent reference compound for quality control and property monitoring [3].

Synthetic Intermediate for Annulation and Heterocycle Fusion Chemistry

The 2-amino group and the reactive triazine ring of this compound enable diverse annulation reactions. Published synthetic routes demonstrate that 2-amino-s-triazino[1,2-a]benzimidazoles undergo cyclocondensation with ketones, aldehydes, diethyl azodicarboxylate, and orthoesters to generate fused pyrimidines, imidazoles, and other polyheterocyclic systems [1]. The 4-methyl substituent minimizes steric interference during these transformations while preserving regiochemical outcomes characterized by NMR and DFT studies [2]. This makes the compound a versatile building block for diversity-oriented synthesis (DOS) campaigns aimed at accessing novel chemical space [3].

Quote Request

Request a Quote for 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.